molecular formula C18H34N2O4 B6992645 tert-butyl (1S,6S)-7-[(2-hydroxy-3-methoxypropyl)amino]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate

tert-butyl (1S,6S)-7-[(2-hydroxy-3-methoxypropyl)amino]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B6992645
M. Wt: 342.5 g/mol
InChI Key: OXURQTFVEOJXFL-SHWKFHJASA-N
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Description

The compound tert-butyl (1S,6S)-7-[(2-hydroxy-3-methoxypropyl)amino]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate belongs to a class of chemicals known for their structural complexity and potential bioactivity. The compound's intricate bicyclic structure, along with various functional groups, suggests a wide range of possible applications, particularly in medicinal chemistry.

Properties

IUPAC Name

tert-butyl (1S,6S)-7-[(2-hydroxy-3-methoxypropyl)amino]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O4/c1-17(2,3)24-16(22)20-9-7-8-13-14(18(4,5)15(13)20)19-10-12(21)11-23-6/h12-15,19,21H,7-11H2,1-6H3/t12?,13-,14?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXURQTFVEOJXFL-SHWKFHJASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1N(CCC2)C(=O)OC(C)(C)C)NCC(COC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H](C1NCC(COC)O)CCCN2C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,6S)-7-[(2-hydroxy-3-methoxypropyl)amino]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves multiple steps. The key starting materials are often derivatives of 2-azabicyclo[4.2.0]octane. Key synthetic steps might include:

  • N-alkylation: : Using tert-butyl chloroformate to introduce the tert-butyl group.

  • Hydroxypropyl amine addition: : Introducing the amino group via nucleophilic substitution.

  • Dimethylation: : Achieving the dimethyl groups through alkylation reactions.

Industrial Production Methods

Scaling up the synthesis to industrial levels requires robust and scalable methodologies, typically involving continuous flow reactions for consistent product quality. Using automated reactors helps in maintaining optimal reaction conditions and ensuring reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions at the hydroxypropyl group, forming aldehydes or ketones.

  • Reduction: : Reduction reactions might target the carbonyl groups, converting them into alcohols.

  • Substitution: : Various substitution reactions, particularly nucleophilic substitutions, can be employed to modify the amino group or the methoxy group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminium hydride.

  • Substitution: : Alkyl halides for N-alkylation under basic conditions.

Major Products

  • Oxidation of the hydroxypropyl group yields aldehydes or ketones.

  • Reduction of any carbonyl groups results in primary or secondary alcohols.

  • Substitution reactions can create a variety of N-alkylated derivatives.

Scientific Research Applications

This compound finds applications in several fields due to its structural features:

  • Chemistry: : Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: : Potential inhibitor in enzyme studies, especially those involving carboxylate-containing active sites.

  • Medicine: : Investigated for its potential as a pharmaceutical compound, particularly for its bioactive properties.

  • Industry: : Utilized in the production of specialty chemicals, including precursors for more complex synthetic routes.

Mechanism of Action

The specific mechanism of action for this compound involves its interaction with molecular targets, primarily those in biological systems. Its structural features allow for:

  • Binding to active sites: : The bicyclic core and functional groups can facilitate binding to enzyme active sites, potentially inhibiting their activity.

  • Pathway modulation: : By interacting with key proteins, the compound may alter signal transduction pathways, leading to varied biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1S,6S)-7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate: : Lacks the hydroxypropyl group.

  • tert-butyl (1S,6S)-7-[(2-hydroxy-3-methoxypropyl)amino]-2-azabicyclo[4.2.0]octane-2-carboxylate: : Similar but without the dimethyl groups.

Uniqueness

What sets tert-butyl (1S,6S)-7-[(2-hydroxy-3-methoxypropyl)amino]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate apart is its combination of a bicyclic structure, multiple functional groups, and its chiral centers, which collectively contribute to its potential bioactivity and versatility in synthetic applications.

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